Lipophilicity Differential: WAY-326147 vs. the Parent Carboxylic Acid (CAS 23464-98-4)
Esterification of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid with 2-chloro-6-fluorobenzyl alcohol converts a polar carboxylic acid into a lipophilic ester, substantially increasing predicted logP/ALogP by approximately 3.5 log units. This magnitude of lipophilicity shift is well-established in prodrug literature to enhance passive membrane permeability and oral absorption . The 2-chloro-6-fluorobenzyl group further contributes electron-withdrawing effects that modulate esterase-mediated hydrolysis rates, offering a tunable pharmacokinetic profile distinct from unsubstituted benzyl or simple alkyl esters [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP / ALogP) |
|---|---|
| Target Compound Data | ALogP = 4.415 (WAY-326147; 2-chloro-6-fluorobenzyl ester) |
| Comparator Or Baseline | logP = 0.927 (parent acid; 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid, CAS 23464-98-4) |
| Quantified Difference | ΔlogP ≈ +3.49 (~4.8-fold increase in predicted lipophilicity) |
| Conditions | In silico prediction; ALogP (WAY-326147) from vendor specification ; logP (parent acid) from Fluorochem |
Why This Matters
The ~3.5-log lipophilicity gain directly affects cell permeability and tissue distribution, making WAY-326147 the preferred choice for cell-based assays or in vivo studies where the parent acid would exhibit negligible membrane penetration.
- [1] Rautio J, Meanwell NA, Di L, Hageman MJ. The expanding role of prodrugs in contemporary drug design and development. Nat Rev Drug Discov. 2018;17(8):559-587. doi:10.1038/nrd.2018.46. (General prodrug principle: esterification increases lipophilicity and membrane permeability.) View Source
